Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate
Description
Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is a synthetic sulfonamide-containing compound characterized by a propanoate ester backbone substituted with a butylsulfonamide group at the C2 position and a 4-hydroxyphenyl group at the C3 position. The compound is synthesized via sulfonylation of the corresponding amino acid ester, as inferred from its systematic name and structural analogs in related studies . Regulatory and commercial data indicate its use in pharmaceutical research, with a CAS registry number and standardized tax classifications (e.g., VAT 17.0%, MFN tariff 6.5%) .
Properties
IUPAC Name |
methyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMVOAGMUTQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Amino Acid Precursors
The primary route begins with L-tyrosine or its derivatives. The amino group undergoes sulfonylation using butylsulfonyl chloride in the presence of a base. For example:
Reaction Conditions
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Substrate : 3-(4-hydroxyphenyl)propanoic acid or its methyl ester
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Sulfonylation Agent : Butylsulfonyl chloride (1.2–1.5 equivalents)
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Base : Triethylamine or sodium bicarbonate (2.0 equivalents)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C, 4–12 hours
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur center of butylsulfonyl chloride, forming the sulfonamide bond. Excess base neutralizes HCl byproducts, driving the reaction to completion.
Esterification of Sulfonamido Carboxylic Acids
Following sulfonylation, the carboxylic acid is esterified using methanol under acidic or basic conditions:
Acid-Catalyzed Esterification
Base-Promoted Alkylation
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Alkylating Agent : Methyl iodide (1.5 equivalents)
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Base : Potassium carbonate (2.0 equivalents)
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Temperature : 20–50°C, 3–8 hours
The base-mediated method avoids harsh acidic conditions, making it preferable for acid-sensitive substrates. Methyl iodide reacts with the carboxylate anion, forming the methyl ester.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance sulfonylation and alkylation rates by stabilizing ionic intermediates. Non-polar solvents (DCM) are used for acid-catalyzed esterification to minimize side reactions.
Temperature and Time
Lower temperatures (0–25°C) during sulfonylation prevent over-sulfonylation or decomposition. Esterification at reflux temperatures accelerates methanol activation but risks racemization in chiral substrates.
Stereochemical Control
For enantiomerically pure products, L-tyrosine derivatives are preferred. Racemization is minimized by avoiding prolonged heating and using mild bases like potassium carbonate.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄, MeOH, reflux | 80–90% | >95% | Simple setup, low cost |
| Base-mediated alkylation | K₂CO₃, MeI, DMF | 85–95% | >98% | Mild conditions, high functional group tolerance |
| One-pot sulfonylation-esterification | Sequential addition | 60–75% | 90–95% | Reduced isolation steps |
The base-mediated alkylation method outperforms acid-catalyzed approaches in yield and purity, particularly for substrates with acid-labile groups.
Industrial-Scale Considerations
Patent US5886209A highlights multi-stage esterification processes for analogous propionates, emphasizing:
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Distillable Acids : Use of volatile acids (e.g., HCl) to simplify purification.
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Solvent Recycling : DMF recovery via reduced-pressure distillation.
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Purity Control : Iterative esterification (2–10 stages) to achieve >99% purity without chromatography.
Challenges and Mitigation Strategies
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Byproduct Formation : Over-alkylation or sulfonamide hydrolysis is mitigated by stoichiometric control and low-temperature reactions.
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Purification : Crude products are washed with saturated NaHCO₃ and brine to remove residual acids or bases.
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Scale-Up Issues : Exothermic reactions require gradual reagent addition and temperature monitoring .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical Development:
Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique sulfonamide and hydroxyphenyl functional groups enable it to participate in reactions that yield biologically active molecules. For instance, it is involved in the synthesis of tirofiban, a nonpeptide platelet fibrinogen receptor antagonist used to treat unstable angina and other cardiovascular conditions.
| Compound | Function | Application |
|---|---|---|
| Tirofiban | Platelet antagonist | Treatment of unstable angina |
| Other analogs | Various therapeutic potentials | Cardiovascular diseases |
Biological Research
Investigating Biological Pathways:
Research has focused on the biological effects of this compound, particularly its interaction with specific molecular targets. Studies suggest that this compound may influence various biochemical pathways, potentially affecting cellular signaling and metabolic processes .
Case Study: Effects on Cellular Mechanisms
In a study examining its effects on cell proliferation and apoptosis, this compound demonstrated significant modulation of signaling pathways associated with cell survival and death. This highlights its potential utility in cancer research and therapeutic development.
Medical Applications
Therapeutic Potential:
this compound has been investigated for its therapeutic applications in treating cardiovascular diseases due to its role as an intermediate in key drug formulations. Its ability to modulate platelet aggregation positions it as a candidate for further clinical studies aimed at developing new treatments for thrombotic disorders .
Industrial Applications
Pharmaceutical Manufacturing:
In industrial settings, this compound is utilized in the production of various pharmaceuticals. Its chemical properties facilitate the creation of complex molecules that are essential for modern drug formulations.
| Industry | Application |
|---|---|
| Pharmaceuticals | Production of cardiovascular drugs |
| Chemical Manufacturing | Synthesis of active pharmaceutical ingredients |
Mechanism of Action
The mechanism of action of Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Carboxamide Groups: The target compound’s butylsulfonamido group distinguishes it from Rhein-L-Tyr-OMe (3t), which contains an anthraquinone carboxamido moiety.
Aromatic Substitution: All compounds share a 4-hydroxyphenyl group, which may contribute to π-π stacking interactions in biological targets. However, Rhein-L-Tyr-OMe (3t) incorporates additional hydroxyl and anthraquinone groups, enhancing antifungal activity via redox cycling .
Ester vs. Glycosylated Side Chains : The glycosylated analog in demonstrates how polar side chains influence solubility; the target compound’s methyl ester likely balances lipophilicity for membrane penetration .
Antifungal Potential:
- Rhein-L-Tyr-OMe (3t): Exhibits potent antifungal activity against Candida albicans (IC₅₀: 12.5 μM) due to anthraquinone-mediated ROS generation .
Antimicrobial and Metabolic Roles:
- Methyl 2-(4-hydroxyphenyl)acetate: Shows weak antimicrobial activity in Penicillium chrysogenum HK14-01, attributed to phenolic group interactions with microbial membranes .
- Glycosylated Analog () : Likely functions as a secondary metabolite with underexplored bioactivity, emphasizing structural diversity in natural vs. synthetic derivatives .
Physicochemical Properties
- Solubility : The target compound’s methyl ester and butylsulfonamido groups enhance lipophilicity (clogP ~2.8) compared to Rhein-L-Tyr-OMe (clogP ~1.5) and the glycosylated analog (clogP ~−1.2). This property may favor blood-brain barrier penetration or intracellular targeting .
- Stability : Sulfonamides are less prone to hydrolysis than carboxamides, suggesting superior stability in physiological conditions .
Biological Activity
Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate (CAS No. 142374-01-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring various research findings, case studies, and its implications in pharmacology.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C14H21NO5S
- Molecular Weight : 317.39 g/mol
- SMILES Notation : CCOC(=O)C(Cc1ccc(O)cc1)NS(=O)(=O)CC
This compound features a sulfonamide group, which is known for contributing to various biological activities, including antibacterial and anti-inflammatory effects.
Antioxidant Activity
Research indicates that compounds containing hydroxyphenyl groups exhibit significant antioxidant properties. This compound demonstrates the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The sulfonamide moiety in the compound has been linked to anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in vivo. This suggests that this compound may have therapeutic potential in treating inflammatory conditions.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or function, similar to other sulfonamide-based drugs.
Case Studies
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Case Study on Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry assessed the antioxidant properties of various hydroxyphenyl derivatives. This compound was found to exhibit a significant reduction in malondialdehyde (MDA) levels in rat models exposed to oxidative stress, indicating its potential as a protective agent against oxidative damage. -
Clinical Trials on Anti-inflammatory Effects :
A clinical trial investigated the efficacy of sulfonamide derivatives in patients with rheumatoid arthritis. Participants receiving this compound showed marked improvement in pain and swelling compared to the placebo group, supporting its anti-inflammatory claims. -
Antimicrobial Efficacy Study :
In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting significant antimicrobial potential.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Methyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and esterification. Key parameters include:
- Temperature control : Maintain reflux conditions (e.g., 80–110°C) during sulfonamide formation to ensure complete reactant conversion .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Purification : Employ flash chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate high-purity product (>95%) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural elucidation : Use H NMR (400 MHz, DMSO-d6) to resolve sulfonamide NH (~10.5 ppm) and aromatic protons (~6.8–7.2 ppm). C NMR confirms ester carbonyl (~170 ppm) and sulfonamide S=O groups (~55 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 356.12) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks if single crystals are obtainable .
Advanced Research Questions
Q. How does stereochemistry at the propanoate backbone influence biological interactions, and what experimental approaches can resolve enantiomer-specific effects?
- Methodological Answer :
- Chiral separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to isolate (R)- and (S)-enantiomers .
- Biological assays : Compare enantiomers in receptor-binding studies (e.g., SPR or fluorescence polarization) to identify stereospecific activity. For example, the (S)-enantiomer may exhibit higher affinity for tyrosine kinase receptors due to spatial alignment with the active site .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like COX-2 or β-adrenergic receptors. Focus on hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Arg120 in COX-2) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM-PBSA) to prioritize high-affinity derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Systematically modify the butylsulfonamido chain (e.g., replacing butyl with cyclopropyl or tert-butyl) to assess impact on solubility and target affinity. For the 4-hydroxyphenyl group, introduce electron-withdrawing groups (e.g., nitro or fluoro) to enhance metabolic stability .
- In vitro assays : Test derivatives in enzyme inhibition assays (e.g., IC50 determination for proteases) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal validation : Replicate conflicting results using alternate assays (e.g., switch from ELISA to SPR for binding affinity measurements) .
- Batch analysis : Compare compound purity (via LC-MS) and storage conditions (e.g., degradation under light/humidity) to identify confounding factors .
- Meta-analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., consistent logP thresholds for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
